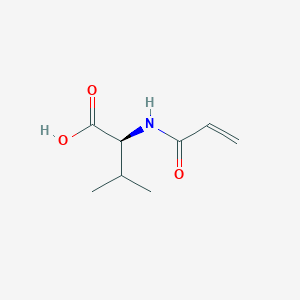

n-Acryloyl-l-valine

Description

Significance of Amino Acid-Based Monomers in Polymer Science and Materials Engineering

Amino acid-based monomers are molecules that contain both an amino acid structure and a polymerizable group, such as an acryloyl or methacryloyl group. wikipedia.org Their significance in polymer science stems from their ability to impart protein-like characteristics to synthetic polymers. mdpi.comcollege-de-france.fr This includes enhanced biocompatibility and biodegradability, as the resulting polymers can be broken down into naturally occurring amino acids, minimizing environmental impact and potential toxicity in biomedical applications. tandfonline.comnih.gov

The inherent functionality of amino acids, with their diverse side chains (e.g., hydrophobic, hydrophilic, charged), allows for the creation of polymers with a wide range of properties. nih.govresearchgate.net This versatility enables the design of "smart" polymers that can respond to external stimuli such as pH, temperature, or specific biomolecules. iitkgp.ac.in Furthermore, the chirality of natural amino acids can be transferred to the polymer, opening avenues for creating materials with specific optical activities and the ability to interact selectively with other chiral molecules. tandfonline.comusm.edu

Overview of N-Acryloyl-L-Valine as a Chiral Monomer in Advanced Materials Research

This compound (ALV) is a prime example of a chiral monomer that has garnered significant attention in advanced materials research. researchgate.net Its structure, which incorporates the hydrophobic isopropyl side chain of L-valine (B1682139), makes it a valuable component in the synthesis of stimuli-responsive polymers. iitkgp.ac.in For instance, polymers containing this compound have been shown to exhibit temperature-sensitive behavior, a property crucial for applications like drug delivery systems and smart hydrogels. tandfonline.comacs.org

The chirality of this compound is a key feature that researchers are leveraging. This property is essential for creating materials with chiroptical properties and for applications requiring chiral recognition. nih.govresearchgate.net For example, surfaces modified with poly(this compound) have demonstrated the ability to selectively interact with other chiral molecules, a phenomenon with implications for enantioselective separations and biosensing. nih.gov Studies have shown that the chirality of nanoparticles coated with poly(acryloyl-L(D)-valine) can directly regulate their cellular uptake, with a preference for one enantiomer over the other. nih.govresearchgate.net

Historical Context and Evolution of Research on N-Acryloyl Amino Acid Derivatives

The exploration of N-acryloyl amino acid derivatives dates back several decades, with early research focusing on their synthesis and fundamental polymerization behavior. google.com These monomers were initially recognized for their potential as free radical addition monomers and their ability to create copolymers with ion exchange and chelating properties. google.com

Over the years, the research focus has evolved significantly. Early applications included their use as components in pressure-sensitive adhesives, agents for controlling boiler sludge, and as replacements for gelatin in photographic emulsions. google.com More recently, the field has shifted towards more sophisticated applications in the biomedical and materials science domains. nih.govresearchgate.net The development of controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of well-defined polymers from N-acryloyl amino acid monomers with controlled molecular weights and narrow distributions. usm.edu This has paved the way for the creation of advanced materials like targeted drug delivery systems, tissue engineering scaffolds, and smart surfaces with tunable properties. nih.govresearchgate.netresearchgate.net The synthesis of poly(N-acryl amino acids) with lipophilic or charged side groups has led to the discovery of new biologically active polyanions with potential applications in inhibiting tumor metastasis and inflammation. nih.gov

Properties of this compound

| Property | Value |

| CAS Number | 6973-30-4 |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Temperature | -20°C |

Data sourced from sigmaaldrich.com

Research on Poly(this compound)

| Research Area | Key Findings |

| Polymerization | Can be polymerized via radical polymerization to form microspheres. tandfonline.com Surface-initiated reversible chain transfer catalyzed polymerization (SI-RCTP) has been used to create polymer brushes on silicon nanowires. researchgate.net |

| Stimuli-Responsiveness | Poly(ALV) microspheres exhibit thermochromism in certain aromatic solvents. tandfonline.com Copolymers with N-isopropylacrylamide show both pH and temperature responsiveness. acs.org |

| Chiral Recognition | Surfaces coated with poly(acryloyl-L-valine) show chirality-selective effects on the cellular uptake of nanoparticles. nih.govresearchgate.net |

| Biomedical Applications | Used in the development of biosensors for detecting human papillomavirus (HPV). researchgate.net Copolymers have been investigated for drug delivery applications. iitkgp.ac.inbiosynth.com |

Structure

3D Structure

Properties

CAS No. |

16069-57-1 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(prop-2-enoylamino)butanoic acid |

InChI |

InChI=1S/C8H13NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |

InChI Key |

UHWCAAMSQLMQKV-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C=C |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies of N Acryloyl L Valine Monomer

Direct N-Acryloylation of L-Valine (B1682139)

The most common and direct method for synthesizing N-Acryloyl-L-valine involves the N-acryloylation of the parent amino acid, L-valine. This is typically achieved through the Schotten-Baumann reaction conditions, where an amino acid is treated with an acyl chloride in the presence of a base.

The synthesis of this compound is frequently accomplished by reacting L-valine with acryloyl chloride in an aqueous basic solution. In a typical procedure, L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), and cooled to a low temperature, often 0°C, to control the reaction's exothermicity. nih.govsimsonpharma.com Acryloyl chloride is then added dropwise to the stirred solution. nih.gov The base serves to deprotonate the amino group of L-valine, forming a more nucleophilic amino anion that readily attacks the electrophilic carbonyl carbon of acryloyl chloride. The base also neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction. rsc.org

One documented method involves dissolving L-valine (0.02 mol) and NaOH (0.04 mol) in distilled water, followed by the dropwise addition of acryloyl chloride (0.02 mol) over 30 minutes. simsonpharma.com Another protocol specifies dissolving L-valine (10 mmol) in 10 mL of 1 N NaOH, cooling the solution to 0°C, and then adding acryloyl chloride (15 mmol) dropwise. nih.gov Following the addition, the reaction mixture is typically stirred for several hours, allowing it to gradually warm to room temperature to ensure the reaction goes to completion. nih.govnih.gov The final product is isolated by acidifying the reaction mixture to a pH of 2-3 with an acid like HCl, which protonates the carboxylate group and causes the this compound product to precipitate out of the solution. nih.govrsc.org The solid product can then be collected by filtration. nih.gov

Table 1: Reaction Conditions for N-Acryloylation of L-Valine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Key Steps |

|---|---|---|---|---|---|

| L-Valine | Acryloyl Chloride | Sodium Hydroxide | Water | 0°C to Room Temp. | Dropwise addition of acryloyl chloride, stirring, acidification to pH 2.0 to precipitate product. nih.gov |

Effective synthesis of this compound relies on careful control of reaction parameters, particularly solvent and pH. Water is the most common solvent due to the high solubility of L-valine salts. The reaction is typically initiated under basic conditions to facilitate the nucleophilic attack of the amino acid on the acryloyl chloride. A pH of approximately 10 is often used at the start of the reaction. nih.gov A pH-stat can be employed to maintain this basicity during the addition of the acidic acryloyl chloride. nih.gov

As the reaction proceeds, the pH is allowed to decrease. nih.gov After the initial reaction period, the mixture is acidified to a pH of 2-3. nih.govrsc.org This step is crucial for the isolation of the product, as the N-acryloyl amino acid is typically a water-soluble salt at neutral or basic pH but precipitates as the free carboxylic acid in an acidic environment.

Temperature control is also critical. The reaction is maintained at a low temperature (0-10°C) during the addition of acryloyl chloride to minimize the hydrolysis of the acryloyl chloride, a significant side reaction that can reduce the yield of the desired product. rsc.org After the addition is complete, the reaction is often allowed to proceed for several hours at room temperature. nih.govnih.gov

Synthesis of Stereoisomeric Variants and Esters

The synthetic methods applied to L-valine can be adapted to produce its stereoisomeric variants and ester derivatives.

The synthesis of N-Acryloyl-D-valine follows the same protocol as its L-enantiomer. The starting material is simply replaced with D-valine (B559536). For instance, D-valine (10 mmol) can be dissolved in 1 N NaOH (10 mL) and reacted with acryloyl chloride (15 mmol) at 0°C. nih.gov The pH is initially maintained around 10.0 and then allowed to neutralize over an hour before being moved to room temperature. nih.gov The product is isolated by acidifying the solution to pH 2.0 with 2 N HCl, causing the N-Acryloyl-D-valine to precipitate. nih.gov

The synthesis of N-Acryloyl-DL-valine methyl ester involves the N-acryloylation of the corresponding amino acid ester, DL-valine methyl ester. This approach is necessary because the free carboxylic acid of valine would interfere with esterification reactions if performed after acryloylation.

A general method for the synthesis of N-acryloyl amino acid esters involves dissolving the amino acid methyl ester hydrochloride salt in a suitable organic solvent, such as dichloromethane (B109758) (DCM). researchgate.net A base, typically a tertiary amine like triethylamine (B128534) (TEA), is added to neutralize the hydrochloride and deprotonate the amino group. researchgate.net The solution is cooled in an ice bath before acryloyl chloride, diluted in the same solvent, is added dropwise. researchgate.net

For the synthesis of N-acryloyl valine methyl ester, valine methyl ester hydrochloride (29.8 mmol) and triethylamine (66.1 mmol) are dissolved in DCM. researchgate.net Acryloyl chloride (36.0 mmol) in DCM is then added dropwise to the cooled solution. researchgate.net After stirring overnight, the product is purified by washing the organic solution with aqueous magnesium sulfate (B86663) to remove salts, followed by drying and evaporation of the solvent. researchgate.net This procedure can be applied to DL-valine methyl ester hydrochloride to obtain N-Acryloyl-DL-valine methyl ester.

Related N-Acryloyl Amino Acid Monomer Syntheses (e.g., L-Alanine, L-Aspartic Acid, L-Glutamic Acid, L-Serine, L-Phenylalanine)

The Schotten-Baumann reaction conditions are broadly applicable to the synthesis of a variety of N-acryloyl amino acid monomers. The general principle remains the same: reaction of the amino acid with acryloyl chloride in a basic medium.

N-Acryloyl-L-Alanine: Synthesized by the reaction of L-alanine with acryloyl chloride. nih.gov In one method, L-alanine is dissolved in a NaOH aqueous solution at 0°C, and acryloyl chloride and additional NaOH solution are added simultaneously. nih.gov Another approach uses a two-phase system of ethyl acetate (B1210297) and water with a phase transfer catalyst. rsc.org

N-Acryloyl-L-Aspartic Acid: Prepared by reacting L-aspartic acid with acryloyl chloride. medchemexpress.com The reaction typically employs a base like triethylamine in a solvent such as dichloromethane. researchgate.net

N-Acryloyl-L-Glutamic Acid: A representative synthesis involves the dropwise addition of acryloyl chloride to a cooled (0°C) aqueous NaOH solution of L-glutamic acid. rsc.org The mixture is stirred overnight, acidified to pH 2-3, and the product is extracted with ethyl acetate. rsc.org

N-Acryloyl-L-Serine: The synthesis can be achieved using a copper-chelation strategy to protect the alpha-amino and carboxyl groups, allowing the acryloylation to occur at the hydroxyl group. nih.gov Alternatively, direct N-acryloylation can be performed under standard Schotten-Baumann conditions.

N-Acryloyl-L-Phenylalanine: L-phenylalanine is dissolved in a sodium hydroxide solution and cooled to 0°C before acryloyl chloride is added dropwise. The product is precipitated by acidification with HCl. The methyl ester derivative can also be synthesized by reacting L-phenylalanine methyl ester with acryloyl chloride.

Table 2: Summary of Synthetic Conditions for Related N-Acryloyl Amino Acid Monomers

| Monomer | Amino Acid Precursor | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| N-Acryloyl-L-Alanine | L-Alanine | Acryloyl Chloride, NaOH | Water | 80% | nih.gov |

| N-Acryloyl-L-Aspartic Acid | L-Aspartic Acid | Acryloyl Chloride, Triethylamine | Dichloromethane | Not specified | researchgate.net |

| N-Acryloyl-L-Glutamic Acid | L-Glutamic Acid | Acryloyl Chloride, NaOH | Water, Ethyl Acetate | Not specified | rsc.org |

| N-Acryloyl-L-Serine | L-Serine | Acryloyl Chloride, CuCO₃, KOH | Water, Acetone | 50% (copper complex) | nih.gov |

| N-Acryloyl-L-Phenylalanine | L-Phenylalanine | Acryloyl Chloride, NaOH | Water | 50% |

Analytical Characterization Techniques for Monomer Purity and Structure

The confirmation of the chemical structure and the assessment of the purity of the this compound monomer are critical steps following its synthesis. Researchers employ a variety of sophisticated analytical techniques to achieve this, ensuring the monomer is suitable for subsequent polymerization or other applications. These methods provide detailed information about the molecular weight, functional groups, and three-dimensional arrangement of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of the synthesized monomer and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly using Matrix-Assisted Laser Desorption/Ionization (MALDI), has been effectively utilized for the characterization of this compound. Research has reported the detection of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 172.0976 and the sodium adduct [M+Na]⁺ at an m/z of 194.0800. rsc.org These experimental values are in close agreement with the calculated exact mass of the compound (C₈H₁₃NO₃), which is 171.0895, thereby confirming the successful synthesis of the target monomer. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. Proton NMR (¹H NMR) provides precise information about the chemical environment of the hydrogen atoms in the molecule.

In one study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). iitkgp.ac.in The spectrum displayed characteristic signals that correspond to the different protons in the structure: a broad singlet for the amide proton (NH), a series of doublets of doublets for the three vinyl protons (H₂C=CH–), a triplet for the alpha-proton on the chiral carbon (NH–CH–COOH), a multiplet for the beta-proton (–CH(CH₃)₂), and a doublet for the six equivalent protons of the two methyl groups. iitkgp.ac.in The specific chemical shifts and coupling constants provide unambiguous confirmation of the monomer's structure.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ iitkgp.ac.in

| Chemical Shift (δ in ppm) | Multiplicity | Coupling Constant (J in Hz) | Proton Assignment |

|---|---|---|---|

| 7.46 | br s | - | NH |

| 6.45 | dd | J_trans_ = 17.5, J_cis_ = 8.108 | H₂C=CH – |

| 6.20 | dd | J_gem_ = 1.502, J_trans_ = 17.5 | H HC=CH– |

| 5.73 | dd | J_gem_ = 1.502, J_cis_ = 8.108 | HH C=CH– |

| 4.65 | t | J = 5.82 | NH–CH –COOH |

| 2.25 | m | - | CH (CH₃)₂ |

| 0.97 | d | - | CH(CH ₃)₂ |

Abbreviations: br s = broad singlet, dd = doublet of doublets, t = triplet, m = multiplet, d = doublet.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound monomer by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The FTIR spectrum of this compound exhibits several characteristic absorption bands. iitkgp.ac.inresearchgate.net These include a strong band for N-H stretching, multiple bands for C-H stretching, and a sharp peak for the C=O stretching of the carboxylic acid group. iitkgp.ac.inresearchgate.net Additionally, the spectrum shows distinct bands for the amide I (C=O stretching) and amide II (N-H bending) vibrations, as well as a band for the C=C stretching of the acryloyl group. iitkgp.ac.inresearchgate.net The presence of this C=C stretching band is crucial evidence that the L-valine was successfully converted to its acryloyl derivative. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound iitkgp.ac.inresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3340 | N-H stretching | Amide |

| 2972, 2940, 2912 | C-H stretching | Alkyl |

| 1734 | C=O stretching | Carboxylic Acid (COOH) |

| 1651 | Amide I (C=O stretching) | Amide |

| 1610-1611 | C=C stretching | Alkene |

| 1540-1546 | Amide II (N-H bending) | Amide |

| 1417 | =C-H in-plane bending | Alkene |

X-ray Crystallography

For monomers that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. This compound has been successfully crystallized and analyzed using this technique. rsc.org The analysis yields detailed crystallographic data, confirming the molecular structure in the solid state and providing insights into the packing of the molecules in the crystal lattice. rsc.org

Polymerization Mechanisms and Strategies Utilizing N Acryloyl L Valine

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

Two of the most effective CRP/LRP techniques utilized for N-Acryloyl-l-valine and related monomers are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization is a highly versatile method that allows for the synthesis of polymers with predictable molecular weights and low dispersity. A key advantage is its compatibility with a wide range of functional monomers under various reaction conditions.

A significant advancement in RAFT is the use of light to mediate the polymerization process. Photoinduced Electron/Energy Transfer-RAFT (PET-RAFT) has been successfully employed to polymerize various N-acryloyl amino acid monomers, including this compound. rsc.org This technique enables the preparation of a library of amino acid-based polymers with precisely controlled molecular weights and narrow molecular weight distributions, typically with a dispersity (Mw/Mn) of less than 1.20, under mild reaction conditions. rsc.org The use of light as an external stimulus provides excellent spatiotemporal control over the polymerization process.

The success of PET-RAFT polymerization hinges on the careful selection and optimization of its core components. Research has demonstrated the robustness and versatility of this process by investigating various RAFT agents (also known as chain transfer agents or CTAs), solvents, and photocatalysts. rsc.org For instance, amino acid monomers with unprotected carboxylic acid groups have been directly polymerized in methanol, showcasing the technique's tolerance to acidic functionalities. rsc.org The choice of photocatalyst is critical for efficiently converting light energy into chemical energy to initiate and control the polymerization.

Below is a table summarizing the components investigated for the PET-RAFT synthesis of poly(N-acryloyl amino acids).

| Component | Type | Role in Polymerization |

| Monomer | N-Acryloyl Amino Acids | The building block of the final polymer. |

| RAFT Agent (CTA) | Dithioester, etc. | Controls the polymer chain growth, enabling a "living" characteristic. |

| Solvent | Methanol, etc. | Dissolves the monomer, initiator, and catalyst; influences reaction kinetics. |

| Photocatalyst | Metal complexes, etc. | Absorbs light and initiates the electron/energy transfer process to control the RAFT equilibrium. |

The "living" nature of the RAFT process, where the polymer chains retain an active terminal group, is particularly advantageous for creating advanced polymer architectures. This allows for the straightforward synthesis of well-defined homopolymers of this compound as well as more complex structures like diblock copolymers. rsc.org By sequentially adding different monomers to the reaction, block copolymers can be constructed, combining the properties of different polymer segments into a single macromolecule. This approach provides a facile pathway to prepare various well-defined homo- and di-block amino acid-based polymers. rsc.org

ATRP is another prominent CRP method that relies on a reversible redox process, typically catalyzed by a transition metal complex, to control the concentration of active radical species. This technique is particularly well-suited for surface-initiated polymerizations.

Surface-initiated ATRP (SI-ATRP) is a "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. cmu.educmu.edu This method allows for precise control over the thickness and density of the resulting polymer film. cmu.edu

Research has successfully utilized this approach to synthesize chiral polymer brush films from this compound. acs.org In one study, polymer brushes based on both this compound and its enantiomer, N-acryloyl-d-valine, were grown from surfaces. The study found that the chirality of the monomer had a significant impact on biological interactions; the l-valine (B1682139) based brushes induced markedly improved cell adhesion and proliferation compared to their d-valine (B559536) counterparts. acs.org This demonstrates the potential of using SI-ATRP with this compound to create advanced biomaterials with tailored surface properties for applications in tissue engineering and medical devices.

The general process for creating these films is summarized below.

| Step | Description |

| 1. Surface Functionalization | The substrate (e.g., silicon wafer, glass) is chemically modified to attach ATRP initiator molecules to its surface. |

| 2. Polymerization | The initiator-functionalized surface is immersed in a solution containing the this compound monomer, a metal catalyst (e.g., copper complex), and a ligand. |

| 3. "Grafting From" | The polymerization is initiated from the surface-bound initiators, causing polymer chains to grow outwards from the substrate, forming a dense brush layer. |

Atom Transfer Radical Polymerization (ATRP)

Homopolymerization of this compound via ATRP

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This technique is particularly valuable for creating complex, well-defined architectures.

One notable application of ATRP with this monomer is the synthesis of star-shaped chiral polymers. In this "core-first" approach, a multifunctional initiator serves as the core from which the polymer arms radiate. Research has demonstrated the creation of two star chiral aggregation-induced emission luminogens (AIEgens), where a tetraphenylethene (TPE) derivative acts as the core. researchgate.net Poly(this compound) (PLV) or its enantiomer, poly(N-acryloyl-d-valine) (PDV), were grown as the arms from this core using ATRP. researchgate.net This method provides precise control over the polymer structure, which is crucial for applications in chiral recognition and sensing. The resulting star polymers, TPE-PLV and TPE-PDV, exhibited pH-responsive behavior and strong emission characteristics in acidic solutions. researchgate.net

The fundamental mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex. The process is initiated by an alkyl halide, and the equilibrium between the active (radical) and dormant (halide-capped) species allows for controlled chain growth, minimizing termination reactions. This level of control is essential for producing the well-defined poly(this compound) arms in the star polymer architecture.

Table 1: Example of ATRP for Poly(this compound) Arm Synthesis

| Parameter | Description | Reference |

| Monomer | This compound (L-V) or N-Acryloyl-d-valine (D-V) | researchgate.net |

| Architecture | Star Polymer ("core-first") | researchgate.net |

| Core Initiator | Tetraphenylethene (TPE) based | researchgate.net |

| Method | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |

| Resulting Polymer | TPE-poly(this compound) (TPE-PLV) | researchgate.net |

Surface Initiated Reversible Chain Transfer Catalyzed Polymerization (SI-RCTP) for Polymer Brushes

Polymer brushes, which consist of polymer chains tethered to a surface, can be synthesized from this compound using surface-initiated polymerization techniques. Specifically, Surface Initiated Reversible Chain Transfer Catalyzed Polymerization (SI-RCTP) has been utilized to grow poly(this compound) (PAVAL) brushes from silicon nanowire substrates. researchgate.net

The "grafting from" approach is central to this method, where the polymerization is initiated from sites anchored to the substrate surface, allowing for the formation of dense and well-controlled polymer layers. acs.org The process for creating PAVAL brushes via SI-RCTP on silicon nanowires (Si-NT) involves several key steps: researchgate.net

Substrate Preparation : Silicon nanowires are first prepared on a silicon surface using a metal-mediated chemical etching (MACE) method.

Initiator Anchoring : The Si-NT surfaces are functionalized with an initiator, 3-iodopropyl trimethoxysilane (B1233946) (IPTS), which covalently binds to the nanowires, creating an iodine-terminated surface.

Polymerization : The PAVAL polymer brushes are then synthesized from the iodine-functionalized surface via the SI-RCTP method.

This technique allows for detailed investigation of the polymerization kinetics both on the surface and in the solution. researchgate.net The resulting hybrid material, Si-NT@PAVAL, combines the high surface area of the nanowires with the functional properties of the chiral polymer, making it a candidate for applications such as biosensors. researchgate.net

Free Radical Polymerization (FRP)

Synthesis of Linear and Cross-Linked Poly(this compound)

Conventional free radical polymerization (FRP) offers a straightforward method for synthesizing both linear and cross-linked poly(this compound). This technique is widely used due to its simplicity and tolerance to various functional groups.

Linear Poly(this compound): To produce the linear homopolymer, this compound is polymerized in a suitable solvent using a free-radical initiator. The reaction is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or a redox initiator system at lower temperatures. The resulting polymer chains are soluble in appropriate solvents, and their molecular weight is broadly distributed, which is characteristic of conventional FRP.

Cross-Linked Poly(this compound): To form a cross-linked network, or hydrogel, a bifunctional cross-linking agent is added to the polymerization mixture. A common cross-linker for acrylamide-based monomers is N,N'-methylenebisacrylamide (MBA). researchgate.netresearchgate.net During the polymerization, the cross-linker is incorporated into the growing polymer chains, creating covalent bonds between them and forming a three-dimensional network. researchgate.net

The process involves dissolving the this compound monomer and the MBA cross-linker in an aqueous solution. A redox initiator system, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is often used to initiate the polymerization at or near room temperature. researchgate.net The resulting cross-linked hydrogel is insoluble but can swell significantly in water and other solvents, a property that is highly dependent on the cross-linker concentration. mdpi.com

Table 2: Components for FRP of Poly(this compound)

| Component | Role | Example | Reference |

| Monomer | Building block of the polymer | This compound | |

| Initiator | Generates free radicals | Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS) | researchgate.netnih.gov |

| Cross-linker | Forms polymer network (for hydrogels) | N,N'-methylenebisacrylamide (MBA) | researchgate.netresearchgate.net |

| Solvent | Medium for polymerization | Water, Organic Solvents | researchgate.net |

Impact of Initiation Systems (Redox, Thermal) on Polymer Network Structure

The choice of initiation system in free radical polymerization significantly affects the kinetics of the reaction and the structure of the resulting polymer network. The two primary types of initiation systems are thermal and redox.

Thermal Initiators , such as peroxides or azo compounds (e.g., AIBN), decompose into free radicals when heated to a specific temperature. nih.gov The polymerization rate is controlled by the reaction temperature and the initiator's decomposition rate. For network formation, higher temperatures can lead to faster reaction rates but may also increase the likelihood of side reactions and result in a more heterogeneous network structure with defects.

Redox Initiators consist of an oxidizing agent and a reducing agent (e.g., ammonium persulfate and TEMED). cmu.edu This pair undergoes a one-electron transfer reaction that generates free radicals at much lower temperatures, often at or below room temperature. nih.govcmu.edu The ability to polymerize at lower temperatures offers several advantages for network synthesis:

Reduced Bubble Formation : Lowering the reaction temperature can prevent the monomer from boiling, which is a significant issue in highly exothermic acrylate (B77674) polymerizations, leading to bubble-free and more mechanically robust polymers. nih.gov

Higher Molecular Weight : Reactions carried out at lower temperatures can result in polymers with higher molecular weights between cross-links, which can influence the swelling capacity and mechanical properties of the hydrogel. pcimag.com

Energy Efficiency : Redox systems eliminate the need for heating the reaction vessel, reducing energy consumption and reaction time. pcimag.com

For the synthesis of poly(this compound) hydrogels, a redox initiation system would likely produce a more uniform network structure compared to thermal initiation, due to the milder reaction conditions which reduce the chance of thermal degradation and uncontrolled side reactions.

Copolymerization Strategies

Random Copolymerization (e.g., with N-Dodecylacrylamide, N-isopropylacrylamide)

This compound can be readily copolymerized with other vinyl monomers to create random copolymers with tailored properties. The incorporation of different comonomers allows for the tuning of characteristics such as hydrophobicity, solubility, and stimuli-responsiveness.

Copolymerization with N-Dodecylacrylamide: The random copolymerization of sodium N-acryloyl-l-valinate (the salt form of this compound) with the hydrophobic monomer N-dodecylacrylamide results in amphiphilic copolymers. These polymers contain both hydrophilic (valinate) and hydrophobic (dodecyl) side chains. In aqueous solutions, these copolymers can self-associate, forming microdomains that can be studied for their unique solution properties and potential as stabilizers or delivery vehicles. acs.org

Copolymerization with N-isopropylacrylamide (NIPAAm): N-isopropylacrylamide is a well-known thermoresponsive monomer, and its polymer (PNIPAAm) exhibits a lower critical solution temperature (LCST) in water. mdpi.com Copolymerizing this compound with NIPAAm introduces pH-sensitivity to the thermoresponsive system. researchgate.net A random copolymer containing this compound units was synthesized and found to have a molecular weight (Mw) of 24,000 g/mol . researchgate.net The resulting poly(NIPAAm-co-AV) copolymer exhibits dual responsiveness to both temperature and pH. The phase separation temperature of the copolymer in aqueous solution becomes dependent on the pH, a characteristic of anionic pH-responsive polymers, due to the presence of the carboxylic acid group from the valine moiety. researchgate.net This dual-stimuli responsiveness is highly desirable for creating "smart" materials for various applications.

Formation of Amphiphilic and Ampholytic Block Copolymers

The unique molecular structure of this compound, which combines a polymerizable acryloyl group, a hydrophobic isopropyl side chain from the valine residue, and a pH-sensitive carboxylic acid group, makes it a valuable monomer for the synthesis of amphiphilic and ampholytic block copolymers. These polymers contain distinct hydrophilic and hydrophobic segments (amphiphilic) and can possess both positive and negative charges along the polymer chain (ampholytic), leading to complex solution behaviors.

Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed for the synthesis of these block copolymers. rsc.orgsemanticscholar.org These methods allow for precise control over molecular weight, architecture, and narrow molecular weight distributions, which is crucial for creating well-defined block structures. rsc.org

A notable example involves the synthesis of ampholytic terpolymers composed of this compound (providing the anionic and hydrophobic character), acrylamide (B121943) (a neutral hydrophilic monomer), and (3-acrylamidopropyl)trimethylammonium chloride (a cationic monomer). These terpolymers are synthesized via free-radical polymerization and exhibit properties that are highly dependent on their composition and the surrounding aqueous environment. The resulting polymers demonstrate characteristics of both polyelectrolytes and polyampholytes depending on the solution pH and ionic strength.

Below is a data table summarizing the components and characteristics of such a terpolymer system.

| Component Monomer | Function in Terpolymer | Resulting Polymer Property |

|---|---|---|

| This compound | Provides anionic charge (COO-) and hydrophobicity (isopropyl group). | pH-responsive, contributes to amphiphilic nature. |

| Acrylamide (AM) | Neutral, hydrophilic monomer. | Enhances water solubility and acts as a neutral spacer. |

| (3-acrylamidopropyl)trimethylammonium chloride (APTAC) | Provides a permanent positive charge (quaternary ammonium). | Contributes to the polycationic character of the polymer. |

Integration into Multi-Stimuli-Responsive Polymeric Systems

The incorporation of this compound is a key strategy for designing multi-stimuli-responsive polymers. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, and ionic strength. The valine moiety is central to this functionality, particularly for pH responsiveness.

The carboxylic acid group of the valine residue has a specific pKa value. In aqueous solutions, when the pH is above this pKa, the group is deprotonated (COO⁻), making the polymer chain negatively charged and hydrophilic, which leads to chain expansion due to electrostatic repulsion. Conversely, when the solution pH is lowered below the pKa, the carboxyl group becomes protonated (-COOH), reducing the charge repulsion and increasing hydrophobicity, which can cause the polymer to collapse or aggregate.

This pH-responsive behavior is demonstrated in ampholytic terpolymers containing this compound. Charge-balanced terpolymers exhibit distinct polyampholyte behavior at pH values above 6.5. As the pH is decreased, these polymers become progressively more cationic due to the protonation of the valine units. This change in net charge directly influences the polymer's hydrodynamic volume and solution viscosity.

The table below outlines the stimuli-responsive behavior of polymers incorporating this compound.

| Stimulus | Mechanism of Action | Observed Polymer Response |

|---|---|---|

| pH | Protonation/deprotonation of the carboxylic acid group on the valine residue. | Changes in net polymer charge, leading to alterations in hydrodynamic volume, solubility, and viscosity. |

| Ionic Strength | Screening of electrostatic interactions between charged groups on the polymer chain by salt ions. | Modulation of polyelectrolyte and polyampholyte effects on the polymer's conformation in solution. |

Theoretical and Computational Studies on Polymerization Processes

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemistry (QC) has become a powerful tool for investigating the kinetics and mechanisms of chemical reactions, including free radical polymerization (FRP), a common method for polymerizing this compound and other acryloyl monomers. mdpi.comresearchgate.net These computational methods provide detailed, molecular-level insights into reaction pathways that can be difficult to obtain through experiments alone. mdpi.com

Methods like Density Functional Theory (DFT) are used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov From this information, key kinetic parameters such as activation energies and pre-exponential factors can be determined, allowing for the prediction of reaction rate coefficients. mdpi.com For the polymerization of an acryloyl monomer, QC can be applied to:

Elucidate Reaction Steps: Model the individual steps of polymerization, including initiation, propagation, and termination, to understand the reaction mechanism in detail.

Predict Reactivity: Calculate the activation barriers for radical addition to the monomer's double bond, providing a quantitative measure of its polymerizability.

Guide Experimental Work: Support and guide experimental investigations by predicting reaction kinetics and helping to interpret complex polymerization behavior. mdpi.com

While comprehensive QC studies focused specifically on this compound are not widely published, the established methodologies are directly applicable. DFT has been successfully used to study the interaction between synthetic polymers and amino acids, analyzing the nature and strength of these interactions through parameters like interaction energy and vibrational frequency shifts. ias.ac.in This approach provides a robust framework for understanding the fundamental processes governing the polymerization of this functional monomer.

Computational Modeling for Substrate Selectivity in Enzymatic Synthesis

Beyond chemical synthesis, polymers and oligomers of this compound can be produced through enzymatic methods. Computational modeling plays a crucial role in understanding and optimizing these biocatalytic processes. Specifically, molecular modeling can elucidate the factors governing substrate selectivity during protease-catalyzed synthesis.

One such study investigated the use of the protease papain for the kinetically controlled synthesis of oligopeptides using various N-acryloyl amino acid ethyl esters as "grafter" monomers. nih.gov It was observed that the choice of the amino acid side chain on the monomer significantly influenced the efficiency of its incorporation.

Computational modeling was employed to understand these experimental findings. The process involved:

Docking Simulation: The N-acryloyl amino acid monomer was computationally "docked" into the active site of the papain enzyme to predict its binding orientation.

Molecular Dynamics (MD) Simulation: MD simulations were run to model the dynamic behavior of the enzyme-substrate complex. This helps to understand the stability of the binding and the conformational changes that occur.

Energy Analysis: The interaction energies between the monomer and the amino acid residues lining the enzyme's active site were calculated.

These computational analyses revealed that the conformation of the enzyme-substrate complex is constrained to a "near-attack" position necessary for catalysis. By comparing the individual residue interaction energies for different monomers (e.g., N-acryloyl-leucine-OEt vs. N-acryloyl-glutamic acid-OEt), the modeling can indicate the relative stabilization or destabilization of this active conformation. nih.gov For instance, specific hydrogen bonding interactions between the monomer and key residues in the active site, such as Gln-19, were identified as critical for stabilizing the complex and facilitating the reaction. nih.gov This approach provides a mechanistic explanation for why certain N-acryloyl amino acid monomers are better substrates for the enzyme, thereby guiding the rational design of enzymatic polymerization processes.

Polymeric Architectures and Advanced Materials Derived from N Acryloyl L Valine

Homo- and Copolymers of N-Acryloyl-L-Valine

This compound (NAVAL) is an amino acid-based monomer functionalized with an acrylamide (B121943) group, which makes it suitable for polymerization. sigmaaldrich.comsigmaaldrich.com The resulting polymers incorporate the chirality and functionality of the L-valine (B1682139) amino acid.

Homopolymers of this compound, referred to as poly(this compound) or PNAVAL, are characterized as polyelectrolytes. iitkgp.ac.in This is due to the presence of the ionizable carboxylic acid group on the valine residue. iitkgp.ac.in These homopolymers possess both isopropyl and amido groups, which contribute to temperature sensitivity. iitkgp.ac.in Researchers have also synthesized star-shaped polymers with a tetraphenylethene (TPE) core and poly(this compound) arms using atom transfer radical polymerization (ATRP). researchgate.net

More commonly, NAVAL is utilized in the synthesis of copolymers to tailor the properties of the final material. It can be copolymerized with a variety of other monomers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netusm.edu Notable examples include:

Copolymers with N-dodecylacrylamide (DA): Random copolymers of sodium N-acryloyl-L-valinate (SAVal) and the hydrophobic monomer N-dodecylacrylamide have been synthesized. These amphiphilic copolymers exhibit self-association in aqueous solutions, forming microdomains. iitkgp.ac.in

Copolymers with N,N-dimethylacrylamide (DMA) and N-isopropylacrylamide (NIPAM): Block copolymers incorporating NAVAL with DMA and NIPAM have been developed. These copolymers are known to exhibit dual responsiveness to pH and temperature. sigmaaldrich.comsigmaaldrich.com

Copolymers with L-phenylalanine: NAVAL can be copolymerized with other amino acid-based monomers, such as N-acryloyl-L-phenylalanine, to create polymers with combined functionalities. biosynth.com

The copolymerization of NAVAL allows for precise control over the polymer's properties, leading to the development of advanced, "smart" materials.

| Monomer/Polymer | Type | Key Features | Reference |

| Poly(this compound) | Homopolymer | Polyelectrolyte nature, temperature-sensitive | iitkgp.ac.in |

| TPE-PNAVAL | Star Homopolymer | Chiral, aggregation-induced emission | researchgate.net |

| P(SAVal-co-DA) | Random Copolymer | Amphiphilic, forms microdomains | iitkgp.ac.in |

| P(NAVAL-b-DMA-b-NIPAM) | Block Copolymer | pH- and thermo-responsive | sigmaaldrich.comsigmaaldrich.com |

Smart Polymer Systems

The incorporation of NAVAL into polymer chains imparts stimuli-responsive, or "smart," characteristics. These polymers can undergo reversible changes in their properties in response to external stimuli such as pH and temperature.

pH-Responsive Copolymers

The pH-responsiveness of NAVAL-containing polymers stems from the ionizable carboxylic acid group (-COOH) of the valine residue. iitkgp.ac.in In aqueous solutions, the protonation state of this group changes with the ambient pH, altering the polymer's solubility, conformation, and aggregation behavior.

At pH values above the acid dissociation constant (pKa) of the carboxyl group, the group becomes deprotonated (-COO⁻). This introduces negative charges along the polymer chain, leading to electrostatic repulsion. This repulsion causes the polymer chains to adopt an extended, solvated conformation, rendering the polymer soluble. Conversely, at pH values below the pKa, the carboxyl groups are protonated and neutral (-COOH). The reduction in electrostatic repulsion allows other interactions, such as hydrogen bonding and hydrophobic interactions from the isopropyl group, to dominate, often leading to polymer collapse or aggregation. researchgate.net

A notable example is the copolymer of N-isopropylacrylamide (NIPAAm) and this compound (AV). This copolymer demonstrates a distinct pH-dependent phase separation temperature. researchgate.net Similarly, block copolymers of NAVAL with monomers like N,N-dimethylacrylamide (DMA) and NIPAM exhibit a reversible, pH-induced transition between unimers (single polymer chains) and micelles. sigmaaldrich.comsigmaaldrich.com

Thermo-responsive Copolymers

The thermo-responsiveness of NAVAL-based copolymers is primarily attributed to the presence of the isopropyl and amide groups, which are structurally similar to those in the well-known thermo-responsive polymer, poly(N-isopropylacrylamide) (PNIPAAm). iitkgp.ac.inmdpi.com These polymers often exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes insoluble in water.

Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases and surpasses the LCST, the hydrogen bonds between the polymer and water molecules are disrupted. This leads to the dominance of hydrophobic interactions, causing the polymer chains to collapse and aggregate, resulting in phase separation. rsc.org

Copolymers of NAVAL with NIPAAm are prime examples of dually responsive systems where both temperature and pH can trigger a phase transition. researchgate.netresearchgate.net For instance, a copolymer containing 5.03 mol% of NAVAL units with a molecular weight of 24,000 g/mol was studied for its phase separation behavior in aqueous media of varying acidities. researchgate.net In such copolymers, the LCST can be modulated by the pH of the solution. acs.org Block copolymers of NAVAL with DMA and NIPAM also show a reversible temperature-induced unimer-to-micelle transition. sigmaaldrich.comsigmaaldrich.com

| Copolymer System | Stimulus | Observed Behavior | Reference |

| Poly(NIPAAm-co-NAVAL) | pH | Dependence of phase separation onset temperature on pH | researchgate.net |

| P(NAVAL-b-DMA-b-NIPAM) | pH & Temperature | Reversible unimer-to-micelle transition | sigmaaldrich.comsigmaaldrich.com |

| Poly(NIPAAm-co-NAVAL) | Temperature | Phase separation, LCST behavior | researchgate.netresearchgate.net |

Chiral-Achiral Ampholytic Block Copolymers

Chiral-achiral ampholytic block copolymers represent a sophisticated class of polymeric materials. These copolymers consist of at least one block that is chiral (possessing a specific stereochemistry, like PNAVAL) and another block that is achiral (lacking stereospecificity) and ampholytic (containing both acidic and basic groups).

While specific studies focusing solely on NAVAL in this context are emerging, the principle has been demonstrated with other N-acryloyl amino acids. For example, novel chiral-achiral ampholytic block copolymers have been synthesized using a chiral, anionic block of poly(N-acryloyl-L-glutamic acid) or poly(N-acryloyl-L-alanine) and an achiral, cationic block of poly(vinyl amine) (PVAm). researchgate.netresearchgate.net The synthesis is typically achieved through controlled polymerization techniques like RAFT. researchgate.netresearchgate.net

In these systems, the oppositely charged blocks can form an electrostatically complexed core in aqueous solution, while the remaining part of the chiral block forms a surrounding shell. researchgate.net This self-assembly results in the formation of micelles whose structure is sensitive to external stimuli like pH, salt concentration, and urea (B33335) concentration. researchgate.net The chirality of the outer shell, derived from the poly(amino acid) block, can be used for chiral recognition or to influence interactions with biological molecules. researchgate.net The combination of chirality and stimuli-responsiveness in these architectures opens avenues for creating highly specific and functional nanomaterials.

Hydrogel Formulations

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water. NAVAL is a valuable monomer for creating "smart" hydrogels that respond to environmental cues.

Synthesis and Network Design of this compound Based Hydrogels

NAVAL-based hydrogels are typically synthesized via the free radical polymerization of NAVAL monomers, often in combination with other vinyl monomers like N-isopropylacrylamide (NIPAAm). mdpi.com The polymerization is conducted in the presence of a cross-linking agent, which forms covalent bonds between the polymer chains to create the insoluble 3D network.

The design of the hydrogel network can be precisely controlled by varying several factors:

Monomer Composition: Both homopolymeric NAVAL hydrogels and copolymeric hydrogels (e.g., with NIPAAm or N-acryloyl-L-phenylalanine) can be synthesized. mdpi.com The choice of comonomer is critical for tuning the hydrogel's properties, such as its temperature sensitivity. mdpi.comrsc.org

Cross-linking Agent: The type and concentration of the cross-linking agent determine the cross-link density of the network, which in turn affects the hydrogel's mechanical strength, swelling ratio, and responsiveness. rsc.org Commonly used cross-linkers include N,N'-ethylene-bisacrylamide (EBA), N,N'-methylene-bisacrylamide (MBA), and poly(ethylene glycol)-diacrylate (PEG-DA). mdpi.comrsc.org

Synthesis Method: While free-radical polymerization is common, other methods like photo-crosslinking can also be employed to form the hydrogel network. researchgate.net

These hydrogels exhibit stimuli-responsive swelling behavior. The valine residue provides pH sensitivity, causing the hydrogel to swell or deswell based on the pH of the surrounding medium. mdpi.com When copolymerized with NIPAAm, the resulting hydrogels also become temperature-sensitive, exhibiting a volume phase transition temperature (VPTT). mdpi.comacs.org This multi-responsive behavior makes NAVAL-based hydrogels promising candidates for various advanced applications.

Role of Cross-linking Agents (e.g., N,N′-ethylene-bisacrylamide, Poly(ethyleneglycol)diacrylate) in Hydrogel Properties

The properties of poly(this compound) (PAVA) hydrogels are significantly influenced by the type and concentration of the cross-linking agent used during polymerization. Cross-linking agents create a three-dimensional network structure by forming covalent bonds between the polymer chains, which is essential for the hydrogel's stability and its characteristic swelling behavior. atamanchemicals.com Commonly used cross-linking agents for the synthesis of PAVA hydrogels include N,N'-ethylene-bisacrylamide (EBA) and poly(ethyleneglycol)diacrylate (PEGDA). rsc.org

N,N'-ethylene-bisacrylamide is a bifunctional monomer that contains two acrylamide groups connected by a methylene (B1212753) bridge. atamanchemicals.com This structure allows it to polymerize with this compound (AVA) monomers, creating cross-links that result in a network rather than linear polymer chains. atamanchemicals.com The concentration of EBA directly impacts the swelling capacity of the resulting hydrogel. For instance, homopolymeric hydrogels of PAVA have been synthesized with varying molar percentages of EBA, such as 2 mol% (AVA-2) and 5 mol% (AVA-5). oatext.com The degree of cross-linking affects the hydrogel's ability to absorb and retain water, with higher cross-linker concentrations generally leading to a more rigid structure and a lower equilibrium degree of swelling. oatext.com

Poly(ethyleneglycol)diacrylate is another cross-linking agent utilized in the formation of PAVA-based hydrogels. rsc.org PEGDA is a bifunctional acrylate (B77674) monomer known for its hydrophilic nature and its ability to form biocompatible hydrogels. polysciences.com The use of PEGDA as a cross-linker can lead to the formation of more porous hydrogel materials compared to those cross-linked with EBA. rsc.org The molecular weight of the PEG block within the PEGDA molecule can also be varied, which in turn influences the properties of the resulting hydrogel network, such as its mechanical strength and degradation characteristics. polysciences.comnih.gov For example, increasing the PEG chain molecular weight in oligo(poly(ethylene glycol) fumarate) composite hydrogels has been shown to significantly increase the mean swelling ratio. nih.gov

The choice and concentration of the cross-linking agent are therefore critical parameters for tailoring the properties of PAVA hydrogels for specific applications. By controlling the cross-linking density, researchers can modulate the hydrogel's swelling behavior, mechanical strength, and porosity. rsc.org

Table 1: Influence of Cross-linking Agents on Poly(this compound) Hydrogel Properties

| Cross-linking Agent | Chemical Structure | Key Properties Imparted to Hydrogel | References |

|---|---|---|---|

| N,N'-ethylene-bisacrylamide (EBA) | Two acrylamide groups linked by a methylene bridge. | Creates a networked structure, influences swelling capacity based on concentration. Higher concentration leads to a more rigid structure. | atamanchemicals.comrsc.orgoatext.com |

| Poly(ethyleneglycol)diacrylate (PEGDA) | Bifunctional acrylate monomer with a poly(ethylene glycol) block. | Forms biocompatible and porous hydrogels. The molecular weight of the PEG block affects mechanical strength and swelling. | rsc.orgpolysciences.comnih.gov |

Supramolecular Hydrogels and Physical Crosslinking

Supramolecular hydrogels are a class of soft materials formed through non-covalent, physical cross-linking interactions. rsc.org These dynamic and reversible interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, are responsible for the formation of the three-dimensional hydrogel network. iitkgp.ac.innih.gov In the context of this compound, the inherent properties of the amino acid residue can contribute to the formation of such supramolecular structures.

The self-assembly of molecules into well-ordered supramolecular architectures is driven by a combination of non-covalent interactions. iitkgp.ac.in The presence of the valine moiety, with its isopropyl group, introduces hydrophobic character, while the amide and carboxyl groups are capable of forming hydrogen bonds. iitkgp.ac.inmdpi.com These interactions play a crucial role in the self-organization and gelation process. For instance, studies on similar N-acyl amino acid surfactants have shown that intermolecular hydrogen bonding between amide groups is a significant factor in the formation of microstructures in solution. iitkgp.ac.inacs.org

Physical crosslinking in supramolecular hydrogels offers several advantages, including potential self-healing properties and responsiveness to external stimuli like temperature and pH. rsc.orgresearchgate.net The dynamic nature of the non-covalent bonds allows the hydrogel network to disassemble and reassemble in response to environmental changes. rsc.org For example, the ionization state of the carboxylic acid groups in PAVA can be altered by pH, affecting the electrostatic interactions and, consequently, the swelling and stability of the hydrogel. aidic.it Similarly, temperature can influence the strength of hydrogen bonds and hydrophobic interactions, leading to sol-gel transitions. rsc.org

The formation of these hydrogels can sometimes be initiated through processes like freeze-thawing, which promotes the formation of physically cross-linked networks through hydrogen bonding. researchgate.net The resulting hydrogels often exhibit interconnected porous morphologies. researchgate.netnih.gov

Nanocomposite Hydrogels with Embedded Magnetic Nanoparticles

Nanocomposite hydrogels are advanced materials that combine a polymer hydrogel matrix with nanoscale fillers, such as magnetic nanoparticles, to impart novel functionalities. mdpi.com In the case of this compound, the incorporation of magnetic nanoparticles into the PAVA hydrogel network results in a multi-responsive material that is sensitive to direct stimuli like pH and temperature, as well as remote stimuli such as alternating magnetic fields (AMF). oatext.comaidic.it

These magnetic nanocomposite hydrogels are typically synthesized by carrying out the polymerization of the AVA monomer and a cross-linking agent, such as EBA, in the presence of a dispersion of magnetic nanoparticles, for example, cobalt ferrite (B1171679) (CoFe₂O₄) or iron oxide (Fe₃O₄) nanoparticles. oatext.commdpi.com The nanoparticles become physically entrapped within the three-dimensional polymer network as it forms. oatext.com

The primary advantage of embedding magnetic nanoparticles is the ability to remotely control the hydrogel's properties. When subjected to an AMF, the magnetic nanoparticles generate localized heat, which can trigger a temperature-responsive collapse or swelling of the hydrogel, depending on its specific composition. oatext.comaidic.it This property is particularly useful for applications such as on-demand drug release, where the release of a therapeutic agent can be pulsed by applying and removing the magnetic field. oatext.com For example, in a study involving a PAVA-based hydrogel, the application of an AMF was shown to increase the amount of drug released during pH pulses. oatext.com

The presence of the magnetic nanoparticles can also influence the thermal stability of the hydrogel, often increasing it due to the higher thermal stability of the inorganic nanoparticles and their ability to distribute heat uniformly throughout the matrix. mdpi.com The morphology of these nanocomposite hydrogels, as observed through scanning electron microscopy, often shows the nanoparticles scattered within the porous structure of the hydrogel. researchgate.net

Table 2: Characteristics of Magnetic Nanocomposite Hydrogels based on this compound

| Feature | Description | References |

|---|---|---|

| Composition | Poly(this compound) hydrogel matrix with embedded magnetic nanoparticles (e.g., CoFe₂O₄, Fe₃O₄). | oatext.comaidic.itmdpi.com |

| Synthesis | Radical polymerization of this compound and a cross-linker in the presence of a magnetic nanoparticle dispersion. | oatext.comaidic.it |

| Key Property | Responsiveness to alternating magnetic fields (AMF) in addition to pH and temperature. | oatext.comaidic.it |

| Mechanism of AMF Response | Magnetic nanoparticles generate localized heat under AMF, inducing a thermo-responsive change in the hydrogel. | oatext.comaidic.it |

Polymer Brushes and Surface-Tethered Polymers

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. researchgate.netacs.org When the grafting density is sufficiently high, the polymer chains are forced to stretch away from the surface to avoid overcrowding, forming a brush-like configuration. nih.gov Poly(this compound) (PAVA) can be used to create such polymer brushes, offering a way to modify the surface properties of various materials. researchgate.net

Grafting Poly(this compound) onto Diverse Substrates (e.g., Silicon Nanowires, Gold Nanoparticles, Silica (B1680970) Beads)

The "grafting-from" approach is a common method for synthesizing polymer brushes, where polymerization is initiated from initiator molecules that have been previously anchored to the substrate surface. nih.govacs.org This method generally allows for the formation of denser and thicker brushes compared to the "grafting-to" method, which involves attaching pre-synthesized polymer chains to the surface. acs.orgnih.gov

PAVA brushes have been successfully grafted onto a variety of substrates:

Silicon Nanowires: PAVA brushes can be grown from silicon nanowire (Si-NW) surfaces. researchgate.net A typical process involves first modifying the Si-NWs with an initiator, such as 3-iodopropyl trimethoxysilane (B1233946) (IPTS), followed by surface-initiated reversible chain transfer catalyzed polymerization (SI-RCTP) of the this compound (AVAL) monomer. researchgate.netyyu.edu.tr This creates a hybrid material where the properties of the silicon nanowires are combined with the specific functionalities of the PAVA brushes. researchgate.net

Gold Nanoparticles: Gold nanoparticles can be functionalized with polymer brushes. mdpi.com While specific examples for PAVA are less detailed, the general strategy involves modifying the gold surface with an initiator suitable for a controlled radical polymerization technique like atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com This allows for the growth of polymer chains directly from the nanoparticle surface.

Silica Beads: Silica is a common substrate for creating polymer brushes due to its well-established surface chemistry. mdpi.com The "grafting from" method is frequently employed, where silica particles are first treated to introduce initiator groups on their surface, followed by the polymerization of the desired monomer. mdpi.com

The ability to graft PAVA onto these diverse substrates opens up possibilities for creating functional materials for applications in biosensing, chromatography, and as biocompatible coatings. researchgate.netacs.org For instance, chiral polymer brushes based on this compound have been shown to exhibit distinct interactions with cells, with the L-valine based brushes promoting improved cell adhesion and proliferation. acs.org

Control of Polymer Brush Architecture and Surface Density

Polymer Brush Architecture: This refers to the molecular weight, molecular weight distribution (polydispersity), and composition of the grafted polymer chains. rsc.org

Molecular Weight: By controlling the polymerization time and the ratio of monomer to initiator, the length (and thus molecular weight) of the polymer chains can be precisely tuned. rsc.org

Polydispersity: Controlled polymerization methods yield polymer brushes with a narrow molecular weight distribution, meaning the chains are of a relatively uniform length. rsc.org This uniformity is important for creating well-defined and predictable surface properties. researchgate.net Neutron reflectivity studies have shown that brushes with a narrow molecular weight distribution form a sharper boundary at the solution interface compared to those with a broad distribution. rsc.org

Surface Density: This refers to the number of polymer chains grafted per unit area of the substrate.

The grafting density is primarily controlled by the density of the initiator molecules immobilized on the surface prior to polymerization. acs.org

High grafting densities are desirable to achieve the stretched "brush" conformation, which provides a uniform and effective surface coverage. nih.gov "Grafting-from" methods are generally superior for achieving high grafting densities because the small initiator molecules can be packed more closely on the surface than bulky, pre-formed polymer chains. acs.org

By carefully controlling these architectural parameters, the physical and chemical properties of the PAVA-grafted surfaces can be tailored. For example, the thickness, swelling behavior, and interaction with biological molecules can be finely adjusted. nih.gov

Supramolecular Assembly and Self-Organization

The self-assembly of this compound and its derivatives is a process driven by a variety of non-covalent interactions, leading to the spontaneous formation of ordered supramolecular structures in solution. iitkgp.ac.in These interactions include hydrophobic forces, hydrogen bonding, electrostatic interactions, and van der Waals forces. iitkgp.ac.in

The molecular structure of this compound, which contains both a hydrophobic isopropyl group from the valine residue and hydrophilic amide and carboxyl groups, makes it an amphiphilic molecule. iitkgp.ac.inmdpi.com This amphiphilicity is a key driver for self-assembly in aqueous environments. The hydrophobic parts of the molecules tend to aggregate to minimize their contact with water, while the hydrophilic parts remain exposed to the aqueous phase. iitkgp.ac.in

Derivatives of this compound, such as sodium N-(11-acrylamidoundecanoyl)-L-valinate (SAUV), have been synthesized and their self-assembly properties studied in detail. iitkgp.ac.in In aqueous solutions, such amphiphiles can form various aggregates, including micelles, bilayers, and vesicles. iitkgp.ac.inacs.org The specific type of structure formed is influenced by factors like the molecule's geometry, concentration, pH, and temperature. iitkgp.ac.in

For SAUV, studies using surface tension and fluorescence probes have indicated the initial formation of flat bilayer structures, which can transform into closed vesicles at higher concentrations. iitkgp.ac.in The presence of intermolecular hydrogen bonding between the amide groups plays a significant role in the formation and stability of these microstructures. iitkgp.ac.inacs.org Furthermore, the chirality of the L-valine residue can be transferred to the supramolecular level, leading to the formation of chiral aggregates, as suggested by circular dichroism spectroscopy. iitkgp.ac.in Microscopic techniques have revealed the existence of twisted ribbons and rope-like helical structures in aqueous solutions of SAUV. iitkgp.ac.in

The self-assembly process is not limited to simple amphiphiles. Peptides containing valine have also been shown to self-assemble into nanofibers that can form hydrogels, often driven by the formation of β-sheet structures and stabilized by hydrophobic and ionic interactions. mdpi.com This demonstrates the broader principle that the inherent properties of the L-valine amino acid can be harnessed to direct the formation of complex and functional supramolecular materials. mdpi.com

Formation of Micellar Structures and Micelle-Like Clusters

Polymers derived from this compound (NAVAL) exhibit a remarkable capacity for self-assembly in aqueous solutions, leading to the formation of various organized structures, including micelles and micelle-like clusters. biosynth.comresearchgate.netiitkgp.ac.in This behavior is primarily attributed to the amphiphilic nature of the polymer chains, which contain both hydrophobic and hydrophilic segments. The hydrophobic isopropyl groups of the valine residues and the polymer backbone tend to avoid contact with water, while the carboxyl groups and amide linkages are hydrophilic.

The formation of these structures is a concentration-dependent phenomenon. researchgate.net Below a specific concentration, known as the critical aggregation concentration (CAC), the polymer chains exist as individual, solvated unimers. researchgate.net As the polymer concentration increases beyond the CAC, intermolecular hydrophobic interactions become dominant, driving the polymer chains to associate and form aggregates. researchgate.netiitkgp.ac.in This process minimizes the exposure of the hydrophobic moieties to the aqueous environment, resulting in the formation of core-shell type structures. The hydrophobic segments form the core of these aggregates, while the hydrophilic groups are exposed to the surrounding water, forming a stabilizing corona.

Copolymers of NAVAL with other monomers, such as N,N-dimethylacrylamide (DMA) and N-isopropylacrylamide (NIPAM), have been extensively studied for their ability to form well-defined micelles. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com In these block copolymers, the NAVAL segments, which can be anionic depending on the pH, and the thermoresponsive NIPAM segments drive the self-assembly process. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comcapes.gov.br For instance, amphiphilic block copolymers of NAVAL with DMA and NIPAM have been shown to undergo a reversible unimer-to-micelle transition in response to changes in pH and temperature. sigmaaldrich.comsigmaaldrich.com

The resulting micelles typically have hydrodynamic diameters ranging from approximately 45 to 86 nm. capes.gov.br The specific size and morphology of these aggregates can be influenced by several factors, including the polymer's molecular weight, the ratio of hydrophobic to hydrophilic monomer units, and the surrounding environmental conditions. researchgate.net For example, random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide have been observed to form spherical aggregates with a uniform diameter of about 50 nm when examined by transmission electron microscopy at concentrations above the CAC. researchgate.netiitkgp.ac.in

The formation of these micellar and micelle-like structures is not limited to simple block copolymers. Hyperbranched and star-shaped polymers containing NAVAL have also been synthesized and shown to self-assemble into complex architectures. rsc.org These more intricate polymer designs offer additional control over the size, shape, and functionality of the resulting self-assembled structures.

Table 1: Critical Aggregation Concentration (CAC) and Aggregate Size of this compound Containing Copolymers

| Copolymer System | Method of Determination | Critical Aggregation Concentration (CAC) | Aggregate Size (Diameter) | Reference |

| Random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide | Surface tension, viscosity, fluorescence | ~10⁻³ g/L | ~50 nm | researchgate.net |

| Block copolymers of N,N-dimethylacrylamide, N-isopropylacrylamide, and N-acryloylvaline | Dynamic light scattering | Not specified | 45 - 86 nm | capes.gov.br |

Chiral Self-Assembly and Its Influence on Supramolecular Structures

The inherent chirality of the L-valine monomer plays a crucial role in directing the self-assembly of NAVAL-containing polymers, leading to the formation of ordered supramolecular structures with distinct chiroptical properties. sigmaaldrich.comscientificlabs.co.ukiitkgp.ac.inresearchgate.net This chiral influence stems from the specific spatial arrangement of the atoms in the L-valine residue, which is preserved during polymerization. unimi.it

When NAVAL polymers self-assemble in solution, the chiral centers can induce a preferential twisting or packing of the polymer chains, resulting in the formation of helical or other asymmetric superstructures. mdpi.com This phenomenon is a hallmark of chiral self-assembly, where molecular-level chirality is translated into macroscopic structural chirality. The formation of such ordered structures is often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions, all of which are influenced by the stereochemistry of the valine side chains. iitkgp.ac.inmdpi.com

Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral organization of these self-assembled structures. iitkgp.ac.inunimi.itnih.gov Studies on various NAVAL-containing polymers have shown distinct CD signals that are dependent on the state of aggregation. For instance, N-acylamino acid surfactants derived from L-valine exhibit characteristic CD spectra above their critical aggregation concentration, indicating the formation of chiral aggregates. iitkgp.ac.in Similarly, polyamidoamino acids derived from L-valine show pH-dependent self-structuring in water, as revealed by CD spectroscopy, with the formation of stable, folded conformations reminiscent of protein motifs. unimi.itresearchgate.net

The chirality of the polymer can also influence its interaction with other molecules and surfaces. For example, gold nanoparticles grafted with poly(this compound) (PAV) have been shown to exhibit chirality-dependent interactions with biological molecules like bovine serum albumin. acs.org The specific configuration (L- or D-) of the PAV on the nanoparticle surface dictates the nature of these interactions, highlighting the importance of polymer chirality in biomaterial applications. researchgate.netacs.org

Furthermore, the self-assembly of chiral block copolymers containing NAVAL can lead to the formation of supramolecular structures with tunable chiroptical properties. acs.org The handedness and intensity of the CD signals can often be controlled by external stimuli such as pH and temperature, which affect the conformation and packing of the polymer chains within the self-assembled aggregates. This responsiveness makes these materials promising for applications in areas like chiral sensing and separation.

Table 2: Influence of Chiral Self-Assembly on Supramolecular Structures of this compound Polymers

| Polymer System | Observation | Technique(s) Used | Significance | Reference |

| N-acylamino acid surfactants from L-valine | Formation of chiral aggregates above CAC | Circular Dichroism (CD) | Demonstrates transfer of molecular chirality to supramolecular structures. | iitkgp.ac.in |

| Polyamidoamino acids from L-valine | pH-dependent self-structuring into folded conformations | Circular Dichroism (CD), Molecular Modeling | Shows formation of stable, ordered structures in water. | unimi.itresearchgate.net |

| Poly(this compound) grafted gold nanoparticles | Chirality-dependent interaction with proteins | Isothermal Titration Calorimetry, Dynamic Light Scattering | Highlights the role of polymer chirality in bio-interactions. | researchgate.netacs.org |

External Stimuli-Induced Changes in Self-Assembly (e.g., pH, Temperature, Ionic Strength)

The self-assembly of polymers derived from this compound is highly sensitive to external environmental conditions, including pH, temperature, and ionic strength. biosynth.comiitkgp.ac.inacs.org This responsiveness allows for dynamic control over the formation, dissociation, and structural characteristics of the resulting supramolecular architectures. nih.gov

pH-Responsiveness: The presence of carboxylic acid groups in the valine residues imparts significant pH sensitivity to NAVAL-containing polymers. iitkgp.ac.innih.gov At low pH values (below the pKa of the carboxylic acid), the carboxyl groups are protonated and largely uncharged. This neutrality facilitates hydrophobic interactions, promoting the formation of compact, aggregated structures such as micelles. capes.gov.brnih.gov As the pH increases, the carboxyl groups become deprotonated and negatively charged. The resulting electrostatic repulsion between the polymer chains can lead to the swelling or complete dissociation of the self-assembled structures. capes.gov.br For instance, block copolymers containing NAVAL have been shown to form micelles between pH 2 and 5, but above pH 5, deprotonation prevents micellization. capes.gov.br This pH-triggered transition between aggregated and dissolved states is a key feature of these smart polymers. rsc.orgacs.org

Temperature-Responsiveness: When NAVAL is copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), the resulting polymers exhibit dual pH and temperature sensitivity. sigmaaldrich.comsigmaaldrich.comresearchgate.net NIPAM-based polymers famously exhibit a lower critical solution temperature (LCST), above which they become hydrophobic and precipitate from aqueous solution. In block copolymers, this property can be harnessed to trigger micelle formation. By adjusting the temperature, one can control the hydrophobic/hydrophilic balance of the polymer chains and thus induce self-assembly. The critical micellization temperature of these copolymers can be tuned by altering the solution pH, demonstrating a synergistic effect between these two stimuli. capes.gov.br For example, the critical micellization temperature for certain NAVAL-containing block copolymers can be adjusted to be between approximately 10 and 36 °C by changing the pH. capes.gov.br